molecular formula C19H19N5O4S B2909841 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide CAS No. 900005-69-8

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide

Cat. No.: B2909841
CAS No.: 900005-69-8
M. Wt: 413.45
InChI Key: MAIWGHRGUCBAAH-UHFFFAOYSA-N
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Description

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group and the acetamidophenyl moiety. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic compounds with sulfanylacetamide groups or pyrido[2,3-d]pyrimidine cores. Examples include:

  • N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfanylacetamide
  • N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)sulfanylacetamide

Uniqueness

The uniqueness of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide lies in its specific structural features, which may confer unique chemical and biological properties. These properties could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-11(25)21-12-5-4-6-13(9-12)22-15(26)10-29-14-7-8-20-17-16(14)18(27)24(3)19(28)23(17)2/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWGHRGUCBAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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